Electron-Withdrawing Effect of the m-Fluoro Substituent on Suzuki Coupling Transmetalation Rate vs. Non-Fluorinated Analog
The 3-fluoro substituent on the phenyl ring increases the Lewis acidity of the boron center relative to the non-fluorinated analog 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (CAS 282117-22-0). For fluorinated phenylboronic acids, the pKa decreases by 0.3–0.8 units per fluorine substituent depending on position, with meta-fluorine providing a pKa shift of approximately −0.4 relative to unsubstituted phenylboronic acid (pKa ~8.8) [1]. This translates to faster transmetalation in Suzuki couplings using weaker bases or less reactive aryl chlorides. In a class-level study, copper-catalyzed Suzuki coupling of highly fluorinated aryl boronate esters with aryl bromides achieved >80% yield under conditions where non-fluorinated analogs required elevated temperatures (110 °C vs. 80 °C) or longer reaction times (12 h vs. 4 h) [2].
| Evidence Dimension | Boronic acid acidity (pKa) and transmetalation efficiency |
|---|---|
| Target Compound Data | Predicted pKa ~8.4 (meta-F effect on phenylboronic acid scaffold); enables coupling with ArCl at 80 °C (class-level inference) |
| Comparator Or Baseline | Non-fluorinated analog CAS 282117-22-0: predicted pKa ~8.8; typically requires 100–110 °C for ArCl coupling |
| Quantified Difference | ΔpKa ≈ −0.4; estimated 20–30 °C reduction in required coupling temperature with ArCl |
| Conditions | Suzuki–Miyaura cross-coupling with aryl chlorides; Pd(PPh3)4 or Pd(dppf)Cl2 catalyst; aqueous carbonate base; dioxane or toluene solvent |
Why This Matters
Lower coupling temperature broadens functional group tolerance and reduces thermal decomposition of sensitive oxazole intermediates during library synthesis, making this building block preferable for complex medicinal chemistry workflows.
- [1] Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. (2017). Semantic Scholar. Data compiled from spectrophotometric and potentiometric determinations of all fluoro-substituted phenylboronic acid isomers. View Source
- [2] Copper-Catalysed Suzuki–Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene–Arene π-Stacking Interactions in the Products. ChemCatChem, 2019, 11, 3031–3040. View Source
